2-(4-Méthoxyphényl)acétohydrazide

Vue d'ensemble

Description

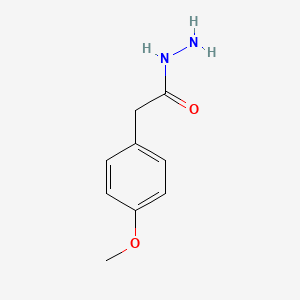

2-(4-Methoxyphenyl)acetohydrazide (MPH) is an organic compound that has been used in scientific research since the 1950s. It is a versatile compound with applications in synthetic organic chemistry, biochemistry, and pharmacology. MPH has been used in a variety of laboratory experiments and is a useful tool for scientists to study the structure and function of proteins. MPH has been used in biochemical and physiological studies to investigate the mechanism of enzyme-catalyzed reactions, to study enzyme inhibition, and to explore the effects of drug-like compounds on cellular processes.

Applications De Recherche Scientifique

Synthèse chimique

« 2-(4-Méthoxyphényl)acétohydrazide » est utilisé dans la synthèse de divers composés chimiques. Par exemple, il est utilisé dans la formation de dérivés d'imine par formation de base de Schiff assistée par micro-ondes .

Développement de matériaux fluorescents

Ce composé est utilisé dans la conception et la synthèse de composés hétérocycliques fluorescents efficaces présentant un rendement quantique de fluorescence élevé, un déplacement de Stokes important, un coefficient d'absorption molaire relativement élevé et une stratégie de synthèse facile . Ces matériaux fluorescents ont des applications potentielles dans divers domaines, qui sont discutés dans les sections suivantes.

Biotechnologie

Les composés hétérocycliques fluorescents synthétisés à l'aide de « this compound » ont des applications potentielles en biotechnologie. Ils peuvent être utilisés comme colorants sélectifs in vivo et pour la visualisation de vésicules sous-cellulaires acides telles que les lysosomes, les endosomes et les vésicules de Golgi pour la caractérisation des biomolécules .

Textile et polymères

L'application de colorants fluorescents dans les textiles devient plus à la mode en raison de leur faible coût et de la durabilité de leur couleur . « this compound » peut être utilisé dans la synthèse de ces colorants.

Industrie des colorants et des plastiques

Les colorants fluorescents synthétisés à l'aide de « this compound » peuvent être utilisés dans l'industrie des colorants et des plastiques .

Technologie des cristaux liquides

Les composés fluorescents synthétisés à l'aide de « this compound » peuvent être utilisés dans la technologie des cristaux liquides .

Imagerie biologique et biosensibilisation

Les colorants fluorescents synthétisés à l'aide de « this compound » peuvent être utilisés comme sondes fluorescentes et marqueurs dans une variété de techniques d'électrophorèse . Ils peuvent également être utilisés en imagerie biologique et en biosensibilisation .

Dispositifs électroniques

Les composés organiques à conjugaison étendue synthétisés à l'aide de « this compound » ont suscité un intérêt considérable dans les dispositifs électroniques tels que les diodes électroluminescentes organiques, les photovoltaïques organiques, les transistors à couches minces organiques, les écrans plats, les cellules photoélectriques et les batteries solaires .

Mécanisme D'action

Target of Action

It is known that this compound is used in the synthesis of a series of imine derivatives, which have been screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities .

Mode of Action

It is part of a series of imine derivatives synthesized through microwave-assisted Schiff base formation . These derivatives have shown promising biological activities, suggesting that 2-(4-Methoxyphenyl)acetohydrazide may interact with its targets to induce anti-inflammatory and anti-oxidant effects .

Biochemical Pathways

The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may affect pathways related to inflammation and oxidative stress .

Result of Action

The imine derivatives synthesized from this compound have shown anti-inflammatory and anti-oxidant activities, suggesting that they may have beneficial effects at the molecular and cellular levels .

Analyse Biochimique

Biochemical Properties

2-(4-Methoxyphenyl)acetohydrazide plays a significant role in biochemical reactions, particularly in the formation of Schiff bases. It interacts with various enzymes and proteins, including those involved in inflammatory pathways. For instance, it has been shown to inhibit enzymes that mediate inflammation, thereby reducing tissue edema and pain . The compound also exhibits antioxidant activity by scavenging free radicals, which helps in protecting cells from oxidative stress .

Cellular Effects

2-(4-Methoxyphenyl)acetohydrazide affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and oxidative stress. By inhibiting pro-inflammatory enzymes and scavenging free radicals, 2-(4-Methoxyphenyl)acetohydrazide helps in reducing inflammation and protecting cells from damage. Additionally, it may impact gene expression related to inflammatory and antioxidant responses .

Molecular Mechanism

The molecular mechanism of 2-(4-Methoxyphenyl)acetohydrazide involves its interaction with specific biomolecules. It binds to and inhibits enzymes involved in the inflammatory response, thereby reducing the production of pro-inflammatory mediators. Additionally, its antioxidant activity is attributed to its ability to donate electrons to neutralize free radicals. These interactions at the molecular level help in mitigating inflammation and oxidative stress .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Methoxyphenyl)acetohydrazide have been studied over time. The compound has shown stability under various conditions, and its anti-inflammatory and antioxidant effects have been observed to persist over extended periods. Long-term studies have indicated that 2-(4-Methoxyphenyl)acetohydrazide maintains its efficacy in reducing inflammation and oxidative stress in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 2-(4-Methoxyphenyl)acetohydrazide vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and oxidative stress without causing significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize the therapeutic benefits while minimizing any harmful effects .

Metabolic Pathways

2-(4-Methoxyphenyl)acetohydrazide is involved in metabolic pathways related to inflammation and oxidative stress. It interacts with enzymes and cofactors that mediate these processes, thereby influencing metabolic flux and metabolite levels. The compound’s ability to modulate these pathways contributes to its anti-inflammatory and antioxidant properties .

Transport and Distribution

Within cells and tissues, 2-(4-Methoxyphenyl)acetohydrazide is transported and distributed through various mechanisms. It may interact with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions are essential for the compound’s therapeutic effects, as they ensure its availability at the sites of inflammation and oxidative stress .

Subcellular Localization

The subcellular localization of 2-(4-Methoxyphenyl)acetohydrazide is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within cells influences its ability to interact with enzymes and proteins involved in inflammatory and oxidative stress responses, thereby modulating its therapeutic effects .

Propriétés

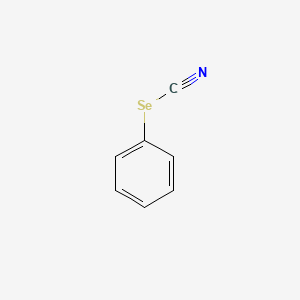

IUPAC Name |

2-(4-methoxyphenyl)acetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCHPFJXZQWWCCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342079 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57676-49-0 | |

| Record name | 2-(4-Methoxyphenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-methoxyphenyl)acetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What spectroscopic techniques were used to characterize 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide and what information did they provide?

A1: The researchers utilized several spectroscopic techniques to confirm the structure and properties of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide []. These included:

Q2: How did the researchers assess the complexation potential of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide with copper ions (Cu2+)?

A2: Two main methods were employed to investigate the interaction between the synthesized ligands, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, and Cu2+ ions []:

Q3: Did the research explore the biological activity or potential applications of 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide beyond its complexation with copper ions?

A3: The primary focus of the research paper [] was to synthesize and characterize N-acylhydrazones, including 2-(4-Methoxyphenyl)-N'-(2-hydroxybenzylidene)acetohydrazide, as potential ligands for Cu2+ ions. The study primarily focused on confirming the structure of the synthesized compounds and their ability to form complexes with copper. It did not delve into the biological activity, applications, or potential downstream effects of these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1348753.png)